Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

CCR5 antagonist HIV entry inhibition Chemokine receptor

Procure this trisubstituted pyrrole with patent-validated 2-methyl & 5-(4-fluorophenyl) substitution, distinguishing it from non-methylated (CAS 250213-74-2) and carboxylic acid analogs (CAS 1226237-47-3). The ethyl ester enables rapid derivatization for CCR5 antagonist or atorvastatin-inspired HMG-CoA reductase inhibitor campaigns. Use as a controlled pro-drug benchmark against acid forms in PAMPA/Caco-2 permeability assays to validate ester pro-drug strategies.

Molecular Formula C14H14FNO2
Molecular Weight 247.26 g/mol
Cat. No. B4886838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate
Molecular FormulaC14H14FNO2
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)F)C
InChIInChI=1S/C14H14FNO2/c1-3-18-14(17)12-8-13(16-9(12)2)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3
InChIKeyFFVDBQOSQOKHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate: Core Chemical Identity and Procurement Baseline


Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 881674-04-0) is a trisubstituted pyrrole derivative with the molecular formula C14H14FNO2 and a molecular weight of 233.26 g/mol . It belongs to the 1H-pyrrole-3-carboxylate class, characterized by a 4-fluorophenyl substituent at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position. This compound is structurally distinct from its non-methylated analog (CAS 250213-74-2) and its carboxylic acid counterpart (CAS 1226237-47-3) . It has been cited in patent literature as a member of substituted pyrrole derivative series with potential utility as CCR5 antagonists and HMG-CoA reductase inhibitors [1][2].

Why Generic Substitution of Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate Fails: Key Structural Differentiation from In-Class Analogs


Substitution within the 1H-pyrrole-3-carboxylate class is not straightforward due to the distinct impact of the 2-methyl and 5-(4-fluorophenyl) substituents on biological target engagement and physicochemical properties. The 2-methyl group introduces steric and electronic effects absent in the non-methylated analog (CAS 250213-74-2), which can alter binding pocket complementarity in targets such as CCR5 or HMG-CoA reductase [1]. The 4-fluorophenyl moiety at the 5-position provides specific lipophilicity and metabolic stability parameters compared to the non-fluorinated phenyl analog (CAS 3652-48-0) or the 4-chlorophenyl variant [2]. The ethyl ester pro-drug moiety further differentiates bioavailability and synthetic utility relative to the free carboxylic acid form (CAS 1226237-47-3). These structural nuances mean that procurement based on generic class membership without specifying these exact substitution patterns risks selecting a compound with meaningfully different biological activity, pharmacokinetic behavior, or downstream synthetic compatibility.

Quantitative Evidence Guide: Direct and Class-Level Differentiation of Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate from Comparator Compounds


CCR5 Antagonist Activity: Patent-Cited Pharmacological Differentiation from Unsubstituted Pyrrole Scaffolds

Preliminary pharmacological screening cited in patent literature identifies compounds within this specific pyrrole-3-carboxylate series as CCR5 antagonists, a mechanism relevant for HIV entry inhibition and inflammatory disease treatment [1]. While the non-methylated analog (CAS 250213-74-2) also appears in CCR5-related patents, the 2-methyl substitution in the target compound introduces a steric constraint predicted to alter binding mode relative to the des-methyl analog, as inferred from SAR studies on related diarylpyrrole CCR5 ligands [2]. Direct quantitative IC50 values for the target compound are not publicly available; however, structurally related 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate derivatives show CCR5 antagonist IC50 values in the micromolar range (e.g., 6.5–10 µM in MOLT4 cell-based calcium mobilization assays for close analogs) [3]. This positions the compound as a member of a pharmacologically validated chemotype for CCR5 antagonist development.

CCR5 antagonist HIV entry inhibition Chemokine receptor

HMG-CoA Reductase Inhibition Potential: Structural Analogy to Atorvastatin Core Scaffold

The target compound shares the 5-(4-fluorophenyl)-1H-pyrrole core with atorvastatin, the archetypal synthetic HMG-CoA reductase inhibitor [1]. In systematic SAR studies of pyrrole-based HMG-CoA reductase inhibitors, the 4-fluorophenyl substituent at the pyrrole 2-position (equivalent to the 5-position in the target compound) was identified as the preferred aryl group for optimal enzyme inhibitory potency [2]. Specifically, Roth et al. (1991) demonstrated that the 2-(4-fluorophenyl)-5-isopropyl pyrrole derivative achieved 30% of the in vitro HMG-CoA reductase inhibitory activity of compactin, whereas replacement of the 4-fluorophenyl with unsubstituted phenyl or other aryl groups resulted in reduced potency [2]. The target compound's 2-methyl group (replacing atorvastatin's bulkier 2-isopropyl) may reduce steric hindrance at the enzyme active site, potentially altering the inhibitory profile compared to the isopropyl-bearing atorvastatin scaffold.

HMG-CoA reductase Cholesterol lowering Statins

Physicochemical Differentiation: Calculated Lipophilicity (XLogP) vs. Key Analogs

The target compound's calculated partition coefficient (XLogP) of approximately 3.0–3.3 (based on fragment-based calculation) distinguishes it from the more polar carboxylic acid analog (XLogP ~2.4 for CAS 1226237-47-3) and the less lipophilic non-fluorinated phenyl analog (XLogP ~2.8 for CAS 3652-48-0) [1]. The 4-fluorophenyl group contributes approximately +0.3 to +0.5 log units relative to the unsubstituted phenyl analog, enhancing membrane permeability potential. The ethyl ester contributes an additional +0.6 to +0.8 log units compared to the free carboxylic acid, making the target compound more suitable for cell-based assays requiring passive membrane diffusion . These calculated differences translate into measurably distinct LogD7.4 and solubility profiles that impact assay compatibility.

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor/Acceptor Profile: Implications for Target Engagement and Solubility

The target compound possesses 1 hydrogen bond donor (pyrrole NH) and 3 hydrogen bond acceptors (ester carbonyl, pyrrole nitrogen, fluorine), resulting in a topological polar surface area (TPSA) of approximately 42–53 Ų . This compares favorably to the carboxylic acid analog (CAS 1226237-47-3), which has 2 H-bond donors and a higher TPSA (~53–73 Ų due to the additional acidic proton), potentially limiting its passive membrane permeability [1]. The non-methylated ethyl ester analog (CAS 250213-74-2) shares an identical H-bond profile but lacks the 2-methyl group that provides additional hydrophobic surface area and potential Van der Waals contacts with target protein pockets. These differences, while subtle, can be decisive in fragment-based drug discovery or when optimizing lead compounds for CNS penetration (where TPSA < 60–70 Ų is often desirable).

Hydrogen bonding Drug design Permeability

Optimal Research and Procurement Application Scenarios for Ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate


CCR5 Antagonist Lead Discovery and Optimization Programs

Procure this compound as a starting scaffold for CCR5 antagonist development, leveraging its patent-validated chemotype classification. The 2-methyl and 5-(4-fluorophenyl) substitution pattern provides a defined SAR starting point that is distinct from generic pyrrole-3-carboxylates. Structure-activity relationship studies can systematically explore modifications at the N1 position and the ester moiety to improve upon the micromolar-range CCR5 antagonist activity observed in close structural analogs [1]. The compound's ethyl ester group facilitates further derivatization through hydrolysis to the acid or transesterification, enabling rapid analog generation for hit-to-lead campaigns targeting HIV entry inhibition or inflammatory diseases mediated by CCR5 [2].

HMG-CoA Reductase Inhibitor Scaffold Hopping and Atorvastatin Analog Synthesis

Use this compound as a core intermediate or scaffold-hopping template in statin-related drug discovery programs. The 5-(4-fluorophenyl) pyrrole core is a validated pharmacophore for HMG-CoA reductase inhibition, as demonstrated by the clinical success of atorvastatin [1]. The 2-methyl substituent provides an alternative steric profile to the 2-isopropyl group found in atorvastatin, enabling exploration of novel IP space while retaining the essential 4-fluorophenyl pharmacophoric element. Systematic in vitro enzyme inhibition assays (HMG-CoA reductase from rat liver microsomes) can benchmark this scaffold against atorvastatin and compactin controls to quantify relative potency [2].

Physicochemical Comparator in Cellular Permeability and Bioavailability Studies

Deploy this compound as a physicochemical benchmark in permeability and solubility assays, directly comparing it against its carboxylic acid analog (CAS 1226237-47-3) and non-fluorinated phenyl analog (CAS 3652-48-0). The calculated lipophilicity differences (ΔXLogP ~0.6–0.9 vs. acid form) and H-bond donor count differences (1 vs. 2) provide a controlled system for studying the impact of ester pro-drug strategies on cellular uptake, parallel artificial membrane permeability (PAMPA), and Caco-2 monolayer flux [1]. This comparative dataset can inform pro-drug design decisions and validate in silico permeability predictions across pyrrole-based compound libraries [2].

Synthetic Intermediate for 1,5-Diarylpyrrole Library Construction

Utilize this compound as a key synthetic intermediate for the construction of 1,5-diarylpyrrole libraries with demonstrated antimycobacterial and anti-inflammatory activities. The free NH at the pyrrole N1 position enables N-arylation or N-alkylation chemistry to introduce diverse substituents, while the ethyl ester at C3 can be hydrolyzed to the acid for further amide coupling or reduced to the alcohol for alternative derivatization [1]. Related 1,5-diarylpyrrole derivatives containing the 4-fluorophenyl motif have shown MIC values as low as 0.4 µg/mL against Mycobacterium tuberculosis, with protection indices exceeding those of isoniazid and streptomycin [2], providing a data-backed rationale for library expansion using this scaffold.

Quote Request

Request a Quote for ethyl 5-(4-fluorophenyl)-2-methyl-1H-pyrrole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.